Comparison of CYP3A4 Inhibition Potency Relative to a Structurally Dissimilar Aziridine Derivative
Aziridin-1-yl(4-hydroxyphenyl)methanone demonstrates markedly lower CYP3A4 inhibitory activity compared to a structurally dissimilar aziridine-based kinase inhibitor (CHEMBL4632471). This differential suggests a potentially reduced liability for cytochrome P450-mediated drug-drug interactions [1].
| Evidence Dimension | CYP3A4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11,700 nM |
| Comparator Or Baseline | CHEMBL4632471 (aziridine-containing tyrosine kinase inhibitor) IC50 = 0.300 nM |
| Quantified Difference | ~39,000-fold less potent CYP3A4 inhibitor |
| Conditions | Human recombinant CYP3A4 expressed in insect cell microsomes, fluorescence assay in presence of NADPH [1]. |
Why This Matters
A significantly lower CYP3A4 inhibition profile is a critical differentiator for procurement in early drug discovery programs seeking to minimize ADME-related attrition due to potential drug-drug interactions, favoring this compound as a cleaner scaffold for lead optimization.
- [1] BindingDB. (n.d.). Entry BDBM50538441 / CHEMBL4632471. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50538441. View Source
